molecular formula C23H17Cl3N4OS B11978508 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide

Cat. No.: B11978508
M. Wt: 503.8 g/mol
InChI Key: JLDPBLBMRGDYAR-KKMKTNMSSA-N
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Description

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide typically involves multiple steps. The process begins with the construction of the benzimidazole core, which is achieved through the condensation of o-phenylenediamine with formic acid or an equivalent reagent Finally, the acetohydrazide moiety is introduced through a reaction with an appropriate aldehyde, such as 2,4-dichlorobenzaldehyde . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole and chlorobenzyl positions.

    Hydrolysis: The acetohydrazide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and hydrazines.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential antimicrobial and antiparasitic activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Due to its benzimidazole core, it may have applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells. Additionally, the compound may interfere with the metabolic pathways of microorganisms, leading to their death .

Comparison with Similar Compounds

Similar compounds to 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide include other benzimidazole derivatives such as:

    Thiabendazole: An anthelmintic agent used to treat parasitic worm infections.

    Albendazole: Another anthelmintic used for the treatment of a variety of parasitic worm infestations.

    Mebendazole: Used to treat a number of parasitic worm infestations.

    Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).

What sets 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C23H17Cl3N4OS

Molecular Weight

503.8 g/mol

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H17Cl3N4OS/c24-17-10-9-15(19(26)11-17)12-27-29-22(31)14-32-23-28-20-7-3-4-8-21(20)30(23)13-16-5-1-2-6-18(16)25/h1-12H,13-14H2,(H,29,31)/b27-12+

InChI Key

JLDPBLBMRGDYAR-KKMKTNMSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=C(C=C(C=C4)Cl)Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=C(C=C(C=C4)Cl)Cl)Cl

Origin of Product

United States

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